molecular formula C21H26N2O2 B4482851 N-(2-methoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide

N-(2-methoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide

Cat. No.: B4482851
M. Wt: 338.4 g/mol
InChI Key: WQVOPQKSQYHAJA-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide” is a synthetic organic compound that belongs to the class of azepane derivatives These compounds are characterized by a seven-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide” typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy and Methylphenyl Groups: These groups can be introduced through substitution reactions using reagents like methoxybenzene and methylbenzene derivatives.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through reactions with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Substitution reactions may occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

“N-(2-methoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide” may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-phenylazepane-1-carboxamide
  • N-(2-methylphenyl)-2-(4-methylphenyl)azepane-1-carboxamide
  • N-(2-methoxyphenyl)-2-(4-chlorophenyl)azepane-1-carboxamide

Uniqueness

The presence of both methoxy and methylphenyl groups in “N-(2-methoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide” may confer unique properties such as enhanced binding affinity, increased stability, or specific reactivity compared to its analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-11-13-17(14-12-16)19-9-4-3-7-15-23(19)21(24)22-18-8-5-6-10-20(18)25-2/h5-6,8,10-14,19H,3-4,7,9,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVOPQKSQYHAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCCN2C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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